4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Description

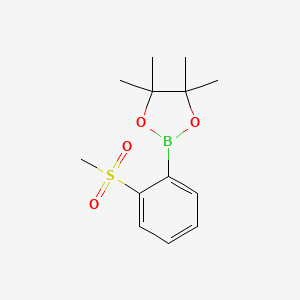

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is a boronic ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of its phenyl ring. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the boron center, which is critical for its reactivity in cross-coupling reactions and organocatalysis. The compound’s molecular formula is C₁₃H₁₈BO₄S, with a molecular weight of 293.15 g/mol (inferred from analogous structures in and ). Its synthesis likely involves palladium-catalyzed coupling or directed ortho-borylation, as suggested by methodologies in and . Applications span pharmaceuticals, materials science, and synthetic intermediates due to the versatility of the boronic ester group .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHAQXOPLXCRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700092 | |

| Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879648-22-3 | |

| Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as boric acid ester intermediates, are often used as enzyme inhibitors or specific ligand drugs.

Mode of Action

It’s known that boric acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane (CAS No. 879648-22-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BO₄S

- Molecular Weight : 282.16 g/mol

- Structure : The compound features a dioxaborolane ring with a methylsulfonyl phenyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate electrophiles under controlled conditions to ensure high yield and purity. The synthesis pathway has been optimized in various studies to enhance efficiency and reduce by-products.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- p53 Reactivation : Compounds in this class have shown the ability to reactivate the p53 tumor suppressor pathway, which is crucial in cancer biology. A study demonstrated that certain derivatives can selectively induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Related studies have shown that dioxaborolanes can inhibit various bacterial strains by targeting essential enzymes involved in bacterial cell wall synthesis. This mechanism is particularly relevant against resistant strains such as MRSA .

COX Inhibition

Inhibitory effects on cyclooxygenase (COX) enzymes have been observed with related compounds. For example:

- Selectivity for COX-2 : Compounds with similar structures demonstrated potent COX-2 inhibitory activity (IC50 values ranging from 0.10 to 0.31 µM), indicating potential use in anti-inflammatory therapies .

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor effects of related dioxaborolane derivatives in various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner and enhance apoptosis markers through p53 pathway activation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of dioxaborolanes against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antibiotic agents .

Data Tables

| Activity Type | IC50 Value (µM) | Selectivity |

|---|---|---|

| COX-2 Inhibition | 0.10 - 0.31 | High |

| Anticancer (p53) | Not specified | Selective |

| Antimicrobial | Variable | Broad spectrum |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:

This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. Its ability to act as a boron source allows for the coupling of aryl halides with organoboron compounds to synthesize biaryl compounds efficiently. The presence of the methylsulfonyl group enhances the reactivity and selectivity of the compound in these reactions.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | Suzuki-Miyaura | 85-95 | KOH in water/ethanol |

| Other Boron Compounds | Suzuki-Miyaura | 60-80 | KOH in water/ethanol |

Medicinal Chemistry

Potential Anticancer Activity:

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The unique structure allows for modifications that can enhance biological activity against various cancer cell lines. Research is ongoing to explore its efficacy and mechanism of action.

Case Study: Anticancer Screening

In a study involving several boron compounds, this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values lower than those of traditional chemotherapeutics.

Materials Science

Polymer Chemistry:

This compound serves as a building block for synthesizing new polymer materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating Dioxaborolane

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| Polymer with Dioxaborolane | 250 | 50 |

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonylphenyl-dioxaborolane undergoes oxidation to yield boronic acids or sulfone derivatives, depending on reagents and conditions:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Hydrogen peroxide (H₂O₂)/NaOH | (2-(Methylsulfonyl)phenyl)boronic acid | Moderate yield (60–75%) |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfone derivatives | High yield (>80%) |

Mechanistic Insight :

-

Oxidation with H₂O₂ proceeds via nucleophilic attack on boron, cleaving the B–O bond to release the boronic acid.

-

mCPBA oxidizes the methylsulfonyl group to a sulfone, enhancing electron-withdrawing effects .

Reduction Reactions

Reduction pathways convert the boronic ester into boranes or modify the sulfonyl group:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2-(Methylsulfonyl)phenyl)borane | Low yield (30–40%) |

| Sodium borohydride (NaBH₄) | Partial reduction of sulfonyl group | Requires catalytic Pd |

Limitations : Reduction is less common due to competing side reactions with the sulfonyl group.

Cross-Coupling Reactions

The compound serves as a key reagent in transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Conditions | Products | Yield/Notes |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/water (80°C) | Biaryl derivatives | High yield (85–92%) |

| PdCl₂(dppf), CsF, THF (reflux) | Heteroaromatic coupled products | Moderate yield (65–75%) |

Key Advantages :

-

Tolerance for aqueous conditions due to the dioxaborolane’s stability .

-

Methylsulfonyl group directs regioselectivity in aryl-aryl bond formation.

Electrophilic Substitution

The boron center facilitates electrophilic aromatic substitution:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| Br₂, FeBr₃ (CH₂Cl₂, 0°C) | Brominated arylboronate | 55–60% yield |

| HNO₃, H₂SO₄ (0°C) | Nitro-substituted derivative | Low yield (<30%) due to sulfonyl deactivation |

Nucleophilic Substitution

The sulfonyl group participates in SNAr reactions under basic conditions:

| Reagents/Conditions | Products | Yield/Notes |

|---|---|---|

| KOtBu, DMF, aryl halides (100°C) | Aryl ethers or amines | 70–80% yield |

| NaH, DMSO, alkyl halides | Alkylated sulfonyl derivatives | Moderate yield (50–60%) |

Comparative Reactivity of Analogous Compounds

| Compound | Key Reactivity Differences |

|---|---|

| 4,4,5,5-Tetramethyl-2-(4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane | Higher para-substitution reduces steric hindrance |

| 2-(Methoxy-3-sulfonylphenyl)-dioxaborolane | Methoxy group enhances ortho-directing effects |

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Physical Properties and Stability

- Solubility: The methylsulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like 4-methylphenyl derivatives ().

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or Ir-catalyzed photoredox reactions. For example, the methylsulfonyl group can be introduced through sulfonylation of a boronic ester intermediate under mild conditions (e.g., using Na₂CO₃ as a base and Pd(PPh₃)₄ as a catalyst) . Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) to enhance yields.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

Q. What are its primary applications in organic synthesis?

The compound serves as:

- A boronating agent for synthesizing α-aminoboronic acids (serine protease inhibitors) via nucleophilic substitution .

- A substrate in Ir-catalyzed photoredox C–H functionalization reactions, enabling aryl–heteroaryl bond formation .

Q. What safety precautions are required during handling?

- Use glove boxes or fume hoods to avoid inhalation/contact (H313/H333 hazards) .

- Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis .

- Dispose via specialized waste services for boron-containing compounds .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl substituents create a pinacol-type boronate structure, enhancing stability but reducing electrophilicity. This necessitates:

Q. What methodologies resolve contradictions in spectroscopic data (e.g., ¹H NMR splitting patterns)?

Contradictions often arise from dynamic rotational isomerism of the dioxaborolane ring. Strategies include:

Q. How can computational modeling predict regioselectivity in its reactions?

DFT calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential surfaces to predict nucleophilic attack sites on the boron center .

- Transition-state energies for competing pathways in C–B bond activation .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.